N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PP2A is a protein phosphatase that plays a crucial role in regulating cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PP2A activity has been linked to various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide inhibits this compound activity by binding to the regulatory subunit of this compound, which prevents the catalytic subunit from dephosphorylating its target proteins. This leads to an accumulation of phosphorylated proteins, which can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of this compound activity can lead to an accumulation of phosphorylated proteins, which can affect various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, this compound has been studied as a potential therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide in lab experiments is its specificity for this compound inhibition. This allows researchers to study the effects of this compound inhibition on various cellular processes without affecting other phosphatases. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.
Future Directions
There are several future directions for the study of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide. One direction is the development of more potent and selective this compound inhibitors. Another direction is the study of the effects of this compound inhibition on other diseases, such as diabetes and cardiovascular disease. Additionally, the development of targeted delivery systems for this compound could improve its therapeutic potential and reduce its potential toxicity.
Synthesis Methods
The synthesis of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide involves several steps. The first step is the synthesis of 6-(piperidin-1-yl)pyridazine-3-carboxylic acid, which is achieved by reacting 6-bromo-3-pyridazinecarboxylic acid with piperidine. The second step involves the coupling of 4-aminophenylfuran-2-carboxamide with 6-(piperidin-1-yl)pyridazine-3-carboxylic acid using a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The resulting product is this compound.
Scientific Research Applications
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide has been extensively studied in scientific research due to its potential as a therapeutic agent. It has been shown to inhibit this compound activity, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of this compound activity has been linked to various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Therefore, this compound has been studied as a potential therapeutic agent for these diseases.
properties
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(18-5-4-14-26-18)21-16-8-6-15(7-9-16)17-10-11-19(23-22-17)24-12-2-1-3-13-24/h4-11,14H,1-3,12-13H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIWGSSXOXJEAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.